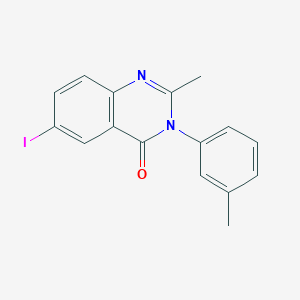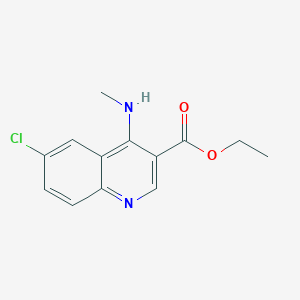![molecular formula C17H28ClNO2 B6097383 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B6097383.png)
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the class of beta-blockers. Beta-blockers are a group of medications that are used to treat various medical conditions, including hypertension, angina, and arrhythmias. This chemical compound is also known by its generic name, metoprolol.
作用机制
The mechanism of action of 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride involves its ability to block beta-adrenergic receptors. Beta-adrenergic receptors are located in various tissues, including the heart, lungs, and blood vessels. When activated, these receptors increase heart rate, contractility, and blood pressure. By blocking these receptors, this compound reduces heart rate, contractility, and blood pressure, thereby reducing the workload on the heart.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It reduces heart rate, contractility, and blood pressure, as mentioned above. It also reduces the release of renin from the kidneys, which leads to a decrease in the production of angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By reducing its production, this compound helps to lower blood pressure.
实验室实验的优点和局限性
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has a number of advantages for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying beta-adrenergic receptors. It is also widely available and relatively inexpensive.
One limitation of using this compound in lab experiments is that it is a beta-blocker, meaning that its effects are limited to the cardiovascular system. It may not be useful for studying other physiological systems. Additionally, its effects on the cardiovascular system may be confounded by other factors, such as changes in heart rate or blood pressure.
未来方向
For research include its potential use in the treatment of heart failure and myocardial infarction.
合成方法
The synthesis of 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride involves a multi-step process. The starting material for the synthesis is 4-methylbenzyl chloride, which is reacted with sodium methoxide to form 4-methylbenzyl methoxide. This intermediate is then reacted with 4-methyl-1-piperidinol to form 1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol. Finally, this compound is reacted with hydrochloric acid to form this compound.
科学研究应用
1-[(4-methylbenzyl)oxy]-3-(4-methyl-1-piperidinyl)-2-propanol hydrochloride has been extensively studied for its pharmacological properties. It has been shown to be an effective beta-blocker and is widely used in the treatment of hypertension, angina, and arrhythmias. It has also been studied for its potential use in the treatment of heart failure and myocardial infarction.
属性
IUPAC Name |
1-[(4-methylphenyl)methoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-3-5-16(6-4-14)12-20-13-17(19)11-18-9-7-15(2)8-10-18;/h3-6,15,17,19H,7-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIGYGBGKJBAIHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(COCC2=CC=C(C=C2)C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-hydroxy-3-methoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)-2-pyrimidinyl]hydrazone](/img/structure/B6097306.png)
![3-(4-chlorophenyl)-5-(2-furyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6097311.png)
![2-{2-amino-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-1-yl}ethanol](/img/structure/B6097328.png)
![N-[2,2-dimethyl-1-(1-pyrrolidinylmethyl)propyl]-3-(5-methyl-4H-1,2,4-triazol-3-yl)propanamide](/img/structure/B6097340.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-2-(methylthio)acetamide](/img/structure/B6097348.png)
![2-[4-(1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B6097353.png)
![N-cyclopropyl-3-(1-{[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B6097354.png)

![1-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6097361.png)
![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B6097369.png)
![N-allyl-N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B6097371.png)
![3-[2-(2-furoyl)carbonohydrazonoyl]-1H-indole-7-carboxylic acid](/img/structure/B6097376.png)
![2-(2-methoxyethyl)-6-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6097410.png)
